molecular formula C23H18BrN3O2S B11463511 2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone

Cat. No.: B11463511
M. Wt: 480.4 g/mol
InChI Key: VZBZACNVSOVDIM-UHFFFAOYSA-N
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Description

2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties

Properties

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C23H18BrN3O2S/c1-29-18-13-11-16(12-14-18)21(28)15-30-23-26-25-22(19-9-5-6-10-20(19)24)27(23)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

VZBZACNVSOVDIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE typically involves the following steps :

    S-Alkylation: The starting material, 4-(2-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, is subjected to S-alkylation using 2-bromo-1-phenylethanone in an alkaline medium.

    Reduction: The resulting ketone is then reduced to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE has several applications in scientific research :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets . The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHAN-1-ONE apart is its unique combination of a triazole ring with a bromophenyl and methoxyphenyl group

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